molecular formula C9H6ClN B014526 5-Chloroisoquinoline CAS No. 5430-45-5

5-Chloroisoquinoline

Cat. No.: B014526
CAS No.: 5430-45-5
M. Wt: 163.6 g/mol
InChI Key: PJHSMEMFNSINJE-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally similar to quinolines. The presence of a chlorine atom at the 5th position of the isoquinoline ring distinguishes this compound from other isoquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce this compound by introducing a chlorine substituent at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of isoquinoline derivatives, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different isoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloroisoquinoline serves as a vital scaffold in drug discovery, particularly due to its structural similarity to bioactive compounds. Its derivatives have been explored for various therapeutic properties:

  • Antimicrobial Activity : Compounds derived from this compound have demonstrated antimicrobial properties, making them candidates for treating bacterial infections. For instance, certain derivatives have shown effectiveness against multi-drug resistant strains of bacteria, which is crucial in the current landscape of antibiotic resistance .
  • Antitumor Properties : Research indicates that this compound derivatives can inhibit cancer cell proliferation. They have been studied for their ability to target specific signaling pathways involved in tumor growth, particularly the c-Met and VEGFR2 pathways, which are pivotal in cancer therapy .
  • CYP Enzyme Inhibition : The compound has been identified as an inhibitor of CYP1A2, which has implications for drug metabolism and pharmacokinetics. This property is essential when considering drug interactions and toxicity profiles in therapeutic applications .

Material Science Applications

Beyond its medicinal uses, this compound finds applications in material science:

  • Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound are being investigated for their potential use in the development of OLEDs. The unique electronic properties of these compounds make them suitable for creating efficient light-emitting materials.
  • Electronic Materials : The compound's derivatives are also explored in the fabrication of other electronic materials due to their favorable charge transport properties, which can enhance the performance of electronic devices.

Case Study 1: Antimicrobial Properties

A study highlighted the synthesis of a series of this compound derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the C2 position enhanced activity against resistant strains.

Case Study 2: Antitumor Activity

Research involving this compound derivatives showed promising results in inhibiting gastric cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways, suggesting their potential as anticancer agents.

Case Study 3: OLED Development

A recent investigation into the application of this compound derivatives in OLED technology demonstrated their ability to achieve high luminescence efficiency and stability under operational conditions, marking a significant advancement in organic electronics.

Data Summary Table

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against multi-drug resistant bacteria
Antitumor agentsInduces apoptosis in gastric cancer cell lines
Material ScienceOLEDsHigh luminescence efficiency achieved
Electronic materialsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5-Chloroisoquinoline is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. This makes it distinct from other isoquinoline derivatives and allows for specific applications in research and industry .

Biological Activity

5-Chloroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to isoquinoline, which is known for its presence in various natural products and pharmacologically active compounds. Research has demonstrated that this compound exhibits potential therapeutic effects, particularly in the areas of cancer treatment, antimicrobial activity, and neuroprotection.

Anticancer Activity

This compound has shown promising anticancer properties. It acts by interfering with critical cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. A study reported that derivatives of this compound exhibited IC50 values ranging from 20 nM to 100 nM against various cancer cell lines, indicating potent cytotoxic effects. For instance, one derivative achieved an IC50 of 20 nM against MCF-7 breast cancer cells, which is comparable to established chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as low as 0.062 μg/mL against Mycobacterium tuberculosis strains, including multidrug-resistant isolates . This highlights its potential as a novel agent in the fight against tuberculosis.

Neuroprotective Effects

Recent investigations have also suggested that this compound may play a role in neuroprotection. It has been identified as an inhibitor of SARM1 (Sterile Alpha and Armadillo Motif-containing protein 1), which is implicated in axon degeneration . This inhibition could provide therapeutic avenues for neurodegenerative diseases, where axonal damage is a hallmark.

Interaction with Protein Kinases

Research indicates that this compound derivatives can selectively inhibit certain protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival. For example, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) has been shown to selectively inhibit casein kinase-1, demonstrating the compound's potential for targeted therapeutic strategies .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives with key biological targets. Compounds derived from this scaffold have exhibited favorable binding energies with topoisomerase IIβ and DNA gyrase B, suggesting a mechanism for their anticancer and antibacterial activities .

Table: Summary of Biological Activities

Activity Target IC50/MIC Reference
AnticancerMCF-7 Cells20 nM
AntimicrobialMycobacterium tuberculosis0.062 μg/mL
NeuroprotectionSARM1Inhibition noted
Protein Kinase InhibitionCasein Kinase-1Selective inhibition

Notable Research Findings

  • Anticancer Efficacy : A derivative of this compound was found to induce ROS production leading to apoptosis in cancer cells, showcasing its potential as an anticancer agent through oxidative stress mechanisms .
  • Antituberculous Activity : The compound cloxyquin (related to this compound) demonstrated significant antituberculous activity against resistant strains, suggesting that similar compounds may be effective alternatives in tuberculosis treatment .
  • Neurodegenerative Disease Applications : The inhibition of SARM1 by this compound derivatives points towards their potential utility in treating conditions like Alzheimer's disease where axonal degeneration is prevalent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloroisoquinoline, and how can researchers optimize low-yield reactions?

this compound is typically synthesized via chlorination of isoquinoline using Cl₂ and AlCl₃, though yields are often low (~20–30%) due to competing side reactions . To optimize synthesis:

  • Use alternative catalysts (e.g., BINAP-ligated Ni(0) complexes) to improve regioselectivity and yield in halogenation reactions .
  • Explore solvent effects (e.g., polar aprotic solvents) and temperature gradients to suppress byproducts.
  • Validate purity via HPLC or GC-MS, referencing spectral data from known analogs .

Q. What characterization techniques are essential for confirming the identity of this compound?

  • Spectroscopic Analysis : Compare NMR (¹H/¹³C) and FT-IR spectra with literature data to verify the chlorine substitution pattern at the 5-position .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 153.02 for C₉H₆ClN).
  • Elemental Analysis : Ensure Cl content aligns with theoretical values (±0.3% tolerance) .

Q. How can researchers design in vitro assays to evaluate this compound’s SARM1 inhibition activity?

  • Assay Setup : Use HEK293T cells transfected with SARM1-TIR domains. Measure NAD⁺ depletion via fluorescence-based kits (e.g., NAD/NADH-Glo™) .
  • Controls : Include Sp-6-Phe-cAMPS (a PKA activator) as a negative control to rule off-target effects .
  • Dose-Response : Test concentrations from 1 nM–100 µM; calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s ternary complex formation with SARM1?

  • Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding interfaces between this compound, SARM1-TIR, and cofactors (e.g., NAD⁺) .
  • Mutagenesis : Validate key residues (e.g., His475 in SARM1) via site-directed mutagenesis and assess inhibition efficacy .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and on/off rates .

Q. How should researchers address contradictory data on this compound’s efficacy in neurodegenerative models?

  • Systematic Review : Follow Cochrane guidelines to aggregate preclinical studies, assess bias (e.g., SYRCLE’s risk-of-bias tool), and identify heterogeneity sources (e.g., dosing regimens) .
  • In Vivo Replication : Standardize animal models (e.g., optineurin-mutant mice for ALS) and endpoints (e.g., axon degeneration scoring) .
  • Meta-Analysis : Pool data using random-effects models to quantify effect sizes and publication bias (e.g., funnel plots) .

Q. What strategies improve the bioavailability of this compound in CNS-targeted studies?

  • Formulation : Develop liposomal or nanoparticle carriers to enhance blood-brain barrier penetration .
  • Pro-Drug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to increase solubility and CNS uptake .
  • Pharmacokinetics : Monitor plasma and cerebrospinal fluid (CSF) levels via LC-MS/MS after intravenous/oral administration .

Q. How can computational methods predict off-target interactions of this compound?

  • Docking Simulations : Use AutoDock Vina to screen against human kinome libraries, prioritizing kinases with ATP-binding site homology to SARM1 .
  • Machine Learning : Train models on ChEMBL data to predict CYP450 inhibition or hERG channel binding risks .
  • Experimental Validation : Test top predicted off-targets (e.g., EGFR, PKC) in kinase profiling assays .

Q. Methodological Guidelines

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit sigmoidal curves (four-parameter logistic model) to calculate EC50/IC50 values .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
  • Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting 20% efficacy differences .

Q. How to ensure reproducibility in synthesizing and testing this compound derivatives?

  • Protocol Documentation : Detail reaction conditions (e.g., inert atmosphere, stirring rates) in supplementary materials .
  • Open Data : Share raw spectra, chromatograms, and crystallographic data via repositories like Zenodo .
  • Collaborative Trials : Engage multi-lab consortia (e.g., EQIPD) to validate biological activity across independent settings .

Properties

IUPAC Name

5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHSMEMFNSINJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279714
Record name 5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-45-5
Record name 5430-45-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5430-45-5
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Synthesis routes and methods I

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Synthesis routes and methods II

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5-Aminoisoquinoline is reacted with hydrochloric acid, sodium nitrite and cuprous chloride to afford 5-chloroisoquinoline, which was then reduced with diborane in tetrahydrofuran. The resultant 5-chlorotetrahydroisoquinoline was then acetylated with acetic anhydride and chlorosulfonated with chlorosulfonic acid at low temperature, for example -50° C., to afford the desired chlorosulfonyl tetrahydroisoquinoline.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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